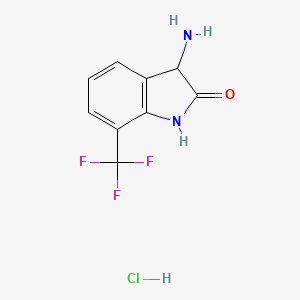

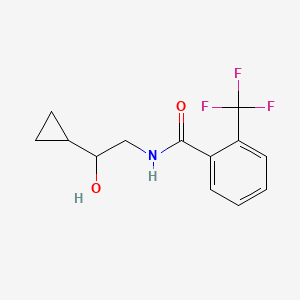

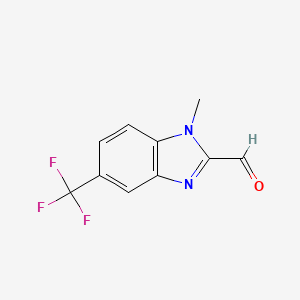

3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

説明

3-Amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride, also known as 3A7T, is an indole-based compound with potential therapeutic applications. It is a small molecule that can be synthesized in a laboratory setting and is currently being investigated for its potential use in a variety of medical applications.

科学的研究の応用

Aminomethylation of Electron-rich Aromatics

A study described the aminomethylation of indoles, facilitating the synthesis of aromatic primary amine derivatives. This process, catalyzed by metal triflates in the presence of trimethylchlorosilane, allows for the efficient introduction of an aminomethyl group onto various substrates, showing potential applications in the synthesis of complex amine-containing molecules (Sakai et al., 2003).

Electrophilic Trifluoromethylation of Cysteine Side Chains

Another study highlighted the use of electrophilic trifluoromethylating reagents for selectively attaching CF3 groups to cysteine side chains in peptides, underscoring the significance of trifluoromethylations in medicinal chemistry and their applications in spin-labelling, imaging, and PET (Capone et al., 2008).

Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

Research on the palladium-catalyzed trifluoromethylation of aryl chlorides presented an efficient method for adding CF3 groups to a broad range of aryl substrates. This methodology is important for introducing trifluoromethyl groups into molecules, thereby enhancing their properties for pharmaceutical and agrochemical applications (Cho et al., 2010).

Gold-Catalyzed Aminofluorination

A gold-catalyzed aminofluorination process was developed for the synthesis of difluoro-substituted indoles, showcasing a convenient method under mild conditions. This represents a novel strategy for constructing complex fluorinated structures, which are highly sought after in drug development (Arcadi et al., 2013).

Synthesis and Fluorescence of Naphthindolone Derivatives

The synthesis and study of naphthindolone derivatives provided insights into their high fluorescence quantum yields, indicating potential applications in materials science, particularly as laser dyes and fluorescent markers (Arai et al., 1991).

作用機序

Target of Action

Compounds with similar structures, such as 3-aminocoumarins, have been found to target several streptomyces strains . They function as antibiotics and are useful for the treatment of infections caused by multi-resistant gram-positive bacteria .

Mode of Action

Related compounds like 3-aminocoumarins are known to inhibit dna gyrase , a type II topoisomerase, and act as heat shock protein 90 antagonists . These actions can lead to the disruption of bacterial DNA replication and protein folding, respectively, thereby inhibiting the growth of bacteria.

Biochemical Pathways

Related compounds such as 3-aminocoumarins are known to affect the dna replication pathway by inhibiting dna gyrase . This results in the disruption of bacterial DNA replication, leading to cell death.

Result of Action

Related compounds like 3-aminocoumarins have been found to exhibit antibacterial activity . They function as antibiotics and are useful for the treatment of infections caused by multi-resistant gram-positive bacteria .

特性

IUPAC Name |

3-amino-7-(trifluoromethyl)-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O.ClH/c10-9(11,12)5-3-1-2-4-6(13)8(15)14-7(4)5;/h1-3,6H,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHSPBFECBLMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Allyloxy)phenyl]ethanamine](/img/structure/B1525538.png)

![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)

![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)